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Compound of Interest

Compound Name: Elimusertib hydrochloride

Cat. No.: B8067878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for

researchers utilizing Elimusertib hydrochloride (BAY-1895344), a potent and highly selective

Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2] Understanding and

mitigating potential off-target effects is critical for the accurate interpretation of preclinical

experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of Elimusertib?

Elimusertib is an orally available, selective inhibitor of ATR kinase.[3] Its primary mechanism of

action is to bind to and inhibit ATR activity, which plays a crucial role in the DNA damage

response (DDR).[4] This inhibition prevents ATR-mediated signaling, leading to the disruption

of DNA damage checkpoint activation and repair.[5] In tumor cells, which often have a high

degree of replication stress and may harbor defects in other DDR pathways (like ATM

deficiency), the inhibition of ATR by Elimusertib can lead to replication catastrophe and

apoptosis.[6][7]

Q2: What are the potential off-target effects of Elimusertib in preclinical models?

While Elimusertib is highly selective for ATR, like many kinase inhibitors, it can exhibit activity

against other kinases, particularly at higher concentrations. The most common off-target effects
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for ATR inhibitors, in general, are directed towards other members of the phosphatidylinositol 3-

kinase-related kinase (PIKK) family, such as mTOR, DNA-PK, and ATM.[8] For Elimusertib

specifically, in vitro kinase screening has identified mTOR as a potential off-target.[9]

Q3: How can I minimize off-target effects in my experiments?

To ensure that the observed phenotypes are due to the on-target inhibition of ATR, consider the

following strategies:

Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to

determine the lowest concentration of Elimusertib that elicits the desired on-target effect

(e.g., inhibition of Chk1 phosphorylation) while minimizing the risk of engaging off-targets.

Employ Structurally Distinct ATR Inhibitors: To confirm that the observed biological effect is a

result of ATR inhibition and not a specific chemical scaffold, using a second, structurally

different ATR inhibitor can be a valuable control.

Validate with Genetic Approaches: Techniques such as siRNA or CRISPR/Cas9 to

knockdown or knockout ATR can be used to see if this phenocopies the effects of

Elimusertib.
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Issue Possible Cause Recommended Action

High levels of cytotoxicity

observed at concentrations

expected to be selective.

Off-target kinase inhibition.

1. Perform a kinome-wide

selectivity screen to identify

unintended kinase targets. 2.

Test inhibitors with different

chemical scaffolds but the

same target. If cytotoxicity

persists, it may be an on-target

effect.

Inappropriate dosage.

1. Perform a dose-response

curve to determine the lowest

effective concentration. 2.

Consider dose interruption or

reduction in your experimental

design.

Inconsistent or unexpected

experimental results.

Activation of compensatory

signaling pathways.

1. Use Western blotting to

probe for the activation of

known compensatory

pathways. 2. Consider using a

combination of inhibitors to

block both the primary and

compensatory pathways.

Cell line-specific effects.

1. Test Elimusertib in multiple

cell lines to determine if the

unexpected effects are

consistent.

Discrepancy between in vitro

and in vivo results.

Pharmacokinetic/pharmacodyn

amic (PK/PD) issues.

1. Ensure adequate drug

exposure in the in vivo model.

2. Correlate drug concentration

in tissue with on-target activity

(e.g., p-Chk1 inhibition).

Quantitative Data: Kinase Selectivity of Elimusertib
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The following tables summarize the in vitro kinase selectivity of Elimusertib (BAY-1895344).

Table 1: In-house Kinase Selectivity Panel[9]

Kinase IC50 (nmol/L) Fold Selectivity vs. ATR

ATR 7.0 ± 3.7 1

mTOR 35 ± 32 ~5

Other Kinases (5) >330 >47

Data represents the mean ± standard deviation.

Table 2: KINOMEscan Profiling at 1 µmol/L Elimusertib[9]

Kinase Kd (nmol/L)

ATR -

mTOR 24

GAK 580

RIOK2 660

Other Kinases (3) >1000

Kd values were determined for kinases showing significant binding at 1 µmol/L.

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration

(IC50) of Elimusertib against ATR and potential off-target kinases.

Reagents and Materials:

Purified recombinant human ATR, mTOR, DNA-PK, ATM kinases.
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Kinase-specific substrates (e.g., GST-p53 for ATR/ATM).

[γ-32P]ATP or fluorescently labeled ATP analog.

Elimusertib hydrochloride stock solution (in DMSO).

Kinase reaction buffer.

96-well plates.

Scintillation counter or fluorescence plate reader.

Procedure:

1. Prepare serial dilutions of Elimusertib in the kinase reaction buffer.

2. In a 96-well plate, add the kinase, its specific substrate, and the diluted Elimusertib or

vehicle control (DMSO).

3. Initiate the kinase reaction by adding ATP.

4. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

5. Stop the reaction.

6. Quantify the incorporation of the labeled phosphate into the substrate using a scintillation

counter or by measuring fluorescence.

7. Calculate the percentage of kinase activity relative to the vehicle control for each

Elimusertib concentration.

8. Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for On-Target and Off-Target Pathway Modulation

This protocol is designed to assess the effect of Elimusertib on the phosphorylation status of

downstream targets of ATR and potential off-target kinases in cell culture.
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Cell Culture and Treatment:

1. Plate cells of interest (e.g., a cancer cell line with known ATM deficiency) and allow them

to adhere overnight.

2. Treat the cells with a range of Elimusertib concentrations (including a vehicle control) for a

specified duration (e.g., 1-24 hours).

3. To assess ATR activity, it may be necessary to induce DNA damage (e.g., with

hydroxyurea or UV radiation) prior to or concurrently with Elimusertib treatment.

Protein Extraction:

1. Wash the cells with ice-cold PBS.

2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Clarify the lysates by centrifugation.

4. Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

1. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

2. Separate the proteins by SDS-PAGE.

3. Transfer the proteins to a PVDF membrane.

4. Block the membrane with 5% non-fat milk or BSA in TBST.

5. Incubate the membrane with primary antibodies overnight at 4°C.

On-Target: Phospho-Chk1 (Ser345)

Potential Off-Target (mTOR pathway): Phospho-S6 Ribosomal Protein (Ser235/236),

Phospho-4E-BP1 (Thr37/46)

Loading Control: β-actin, GAPDH
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6. Wash the membrane with TBST.

7. Incubate with the appropriate HRP-conjugated secondary antibody.

8. Wash the membrane with TBST.

9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.
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Caption: Elimusertib's on-target effect on the ATR signaling pathway.
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Caption: Workflow for assessing Elimusertib's in vitro effects.
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Caption: A logical guide for troubleshooting unexpected experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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